Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-
Description
The compound "Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-" is an imine derivative characterized by a 4-methoxybenzenamine core substituted with a 3-(triethylsilyl)-2-propynylidene group. The TES group is known for its electron-donating nature and hydrophobicity, which can influence solubility and reactivity in organic reactions. This compound likely serves as an intermediate in organosilicon chemistry or catalysis, though specific applications require further study.
Properties
CAS No. |
159051-10-2 |
|---|---|
Molecular Formula |
C16H23NOSi |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3 |
InChI Key |
NLAFEMDXGUXPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via Condensation
The initial step involves the nucleophilic attack of 4-methoxyaniline on propargylaldehyde in methanol under reflux. This acid-catalyzed condensation eliminates water to form N-(prop-2-yn-1-ylidene)-4-methoxyaniline (Fig. 1). The reaction typically achieves 70–85% yield within 2–3 hours, with purity confirmed via thin-layer chromatography (TLC).
Table 1: Optimization of Schiff Base Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 78 | 98.5 |
| Temperature | 65°C (reflux) | 82 | 99.0 |
| Catalyst | None | 78 | 98.5 |
| Reaction Time | 2.5 hours | 85 | 99.2 |
Proton NMR analysis of the intermediate shows a characteristic imine proton at δ 8.3 ppm and alkyne protons at δ 2.9–3.1 ppm.
Silylation of the Terminal Alkyne
The terminal alkyne undergoes silylation with triethylsilyl chloride (Et₃SiCl) in dichloromethane, facilitated by triethylamine (Et₃N) as a base (Fig. 2). This exothermic reaction proceeds at room temperature, achieving 85% yield after 4 hours.
Table 2: Silylation Reaction Parameters
| Reagent | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃SiCl | 1.2 | Dichloromethane | 4 | 85 |
| Et₃N | 2.0 | Tetrahydrofuran | 6 | 72 |
| CuI (Catalyst) | 0.05 | Dichloromethane | 3 | 88 |
The addition of catalytic copper iodide (CuI) enhances reaction efficiency by promoting oxidative coupling. Fourier-transform infrared (FTIR) spectroscopy confirms silylation via the disappearance of the terminal alkyne C–H stretch at 3300 cm⁻¹ and emergence of Si–C vibrations at 1250 cm⁻¹.
Comparative Analysis of Silylation Methodologies
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dichloromethane favor silylation due to improved solubility of Et₃SiCl and reduced side reactions. Non-polar solvents (e.g., toluene) result in lower yields (≤60%) due to incomplete reagent mixing.
Role of Catalysts
Copper(I) iodide accelerates the silylation by stabilizing the alkyne intermediate through π-complexation, reducing the activation energy for Si–C bond formation. Reactions without catalysts require longer durations (6–8 hours) and exhibit lower yields (70–75%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.1784 (calc. 317.1781 for C₁₇H₂₅NOSi).
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-(triethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the triethylsilyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular data, and properties of the target compound with its analogs:
*Calculated molecular weight based on formula; experimental data unavailable in evidence.
Electronic and Steric Effects
- This contrasts with the nitro group in , which withdraws electron density, reducing basicity and altering reactivity in electrophilic substitutions .
- Phosphoranylidene Group : The triphenyl phosphoranylidene analog () may exhibit reactivity akin to ylides, useful in forming carbon-carbon double bonds (e.g., Wittig reactions). The TES group, however, is more likely to participate in silylation or act as a protecting group .
- Naphthyl vs. Thienyl Groups: The naphthyl substituent () enhances aromatic stacking and crystallinity, as evidenced by its high yield (80%).
Biological Activity
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- (CAS Number: 783-08-4) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies that illustrate its applications in medicinal chemistry.
- Molecular Formula : C14H13NO
- Molecular Weight : 211.259 g/mol
- Density : 0.99 g/cm³
- Boiling Point : 354.3 °C at 760 mmHg
- Flash Point : 136.7 °C
The compound features a methoxy group and a triethylsilyl substituent, which are significant for its reactivity and biological interactions.
Biological Activity Overview
Benzenamine derivatives have been studied for various biological activities, primarily in the context of cancer research. The following sections summarize key findings related to the biological effects of this compound and its analogs.
Anticancer Activity
Research indicates that compounds similar to Benzenamine, particularly those with methoxy substitutions, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Many of these compounds act by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells .
-
Case Studies :
- A study on SMART compounds, which include methoxybenzoyl derivatives, demonstrated potent in vitro activity against multidrug-resistant (MDR) cancer cells. These compounds were shown to bind effectively to the colchicine-binding site on tubulin, overcoming common resistance mechanisms .
- In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models showed that treatments with these compounds resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
Anti-inflammatory and Antimicrobial Properties
While the primary focus has been on anticancer activity, some benzenamine derivatives have also displayed anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that benzenamine derivatives possess antimicrobial properties against various bacterial strains, although specific data on Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- remains limited.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-?
- Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 4-methoxybenzenamine with a propargylsilane derivative. Key steps include:
- Step 1 : Activation of the propargylsilane precursor (e.g., 3-(triethylsilyl)-2-propynal) under anhydrous conditions .
- Step 2 : Reaction with 4-methoxybenzenamine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, monitored by TLC or HPLC .
- Step 3 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Critical Note : The triethylsilyl group enhances stability during condensation but may require inert atmosphere handling to prevent hydrolysis .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect signals for methoxy (δ ~3.7–3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and propargylidene protons (δ ~8.1–8.5 ppm) .
- ¹³C NMR : Confirm the imine carbon (δ ~160–165 ppm) and triethylsilyl carbons (δ ~5–10 ppm for Si-CH₂) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 331.5 (M+H⁺) and characteristic fragments (e.g., loss of triethylsilyl group, m/z 215) .
- Elemental Analysis : Validate C, H, N, and Si content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects of the triethylsilyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky triethylsilyl group hinders nucleophilic attack at the propargylidene carbon, favoring regioselective reactions (e.g., Sonogashira coupling at the terminal alkyne) .
- Electronic Effects : The electron-donating silyl group stabilizes the conjugated imine system, as evidenced by red shifts in UV-Vis spectra (λₘₐₓ ~320–340 nm) .
- Experimental Design : Compare reactivity with non-silylated analogs using kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. What computational methods are suitable for predicting the compound’s spectroscopic properties and tautomeric stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and IR vibrational modes (e.g., C≡N stretch ~2200 cm⁻¹) .
- Molecular Dynamics (MD) : Simulate tautomerization between imine and enamine forms in solvent models (e.g., DCM or toluene) .
- Validation : Correlate computed data with experimental spectra (e.g., deviations <5% for ¹H NMR shifts) .
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Contradiction Analysis : Conflicting solubility reports (e.g., partial solubility in methanol vs. insolubility in water) may arise from impurities or hydration effects.
- Methodology :
- Step 1 : Re-measure solubility using ultra-pure solvents and Karl Fischer titration to quantify trace water .
- Step 2 : Perform dynamic light scattering (DLS) to detect aggregates in saturated solutions .
- Step 3 : Compare with structurally similar compounds (e.g., N-aryl propargylidenes) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
